N-[(2-chlorophenoxy)acetyl]-N'-(9H-fluoren-2-yl)thiourea N-[(2-chlorophenoxy)acetyl]-N'-(9H-fluoren-2-yl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0993693
InChI: InChI=1S/C22H17ClN2O2S/c23-19-7-3-4-8-20(19)27-13-21(26)25-22(28)24-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12H,11,13H2,(H2,24,25,26,28)
SMILES: C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4Cl
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9 g/mol

N-[(2-chlorophenoxy)acetyl]-N'-(9H-fluoren-2-yl)thiourea

CAS No.:

Cat. No.: VC0993693

Molecular Formula: C22H17ClN2O2S

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenoxy)acetyl]-N'-(9H-fluoren-2-yl)thiourea -

Specification

Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9 g/mol
IUPAC Name 2-(2-chlorophenoxy)-N-(9H-fluoren-2-ylcarbamothioyl)acetamide
Standard InChI InChI=1S/C22H17ClN2O2S/c23-19-7-3-4-8-20(19)27-13-21(26)25-22(28)24-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12H,11,13H2,(H2,24,25,26,28)
Standard InChI Key PKAXRSSCQDEAGN-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4Cl
Canonical SMILES C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator